2-benzoyl-1H-indole-3-carboxylic acid

Description

Fundamental Molecular Structure

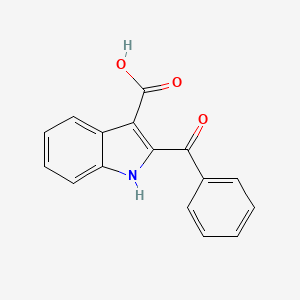

The molecular architecture of 2-benzoyl-1H-indole-3-carboxylic acid is characterized by a complex arrangement of functional groups attached to the indole core structure. The compound possesses the molecular formula C16H11NO3 with a molecular weight of 265.26 grams per mole, as confirmed through comprehensive chemical analysis. The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting the precise positioning of the benzoyl and carboxylic acid substituents on the indole framework.

The structural framework consists of three primary components: the indole bicyclic system, the benzoyl group at position 2, and the carboxylic acid functionality at position 3. The indole core comprises a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, creating a planar aromatic system that serves as the foundation for the entire molecular structure. The benzoyl group introduces additional aromatic character through its phenyl ring, while the carboxylic acid group provides hydrogen bonding capability and acidic properties to the molecule.

Properties

IUPAC Name |

2-benzoyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(10-6-2-1-3-7-10)14-13(16(19)20)11-8-4-5-9-12(11)17-14/h1-9,17H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOODYTMDGIKINY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359169 | |

| Record name | 2-benzoyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74588-82-2 | |

| Record name | 2-benzoyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Phenylhydrazone Intermediate and Friedel-Crafts Acylation

One documented method involves the following steps:

Formation of Benzaldehyde Phenylhydrazone

Phenylhydrazine is reacted with benzaldehyde to form benzaldehyde phenylhydrazone as an intermediate.Conversion to Acyl Chloride Intermediate

The hydrazone is treated with oxalyl chloride to generate an acyl chloride intermediate.Friedel-Crafts Acylation

The acyl chloride intermediate is reacted with aluminum chloride to form a benzoylated indole intermediate.Hydrolysis to Final Product

The intermediate is then treated with aqueous acid to yield 2-benzoyl-1H-indole-3-carboxylic acid.

This method benefits from relatively straightforward reagents and conditions, with the Friedel-Crafts step enabling selective benzoylation at the 2-position of the indole ring. The process is scalable and has been optimized for industrial applications, with yields reported up to 95% for related indole carboxylic acids.

One-Pot Catalytic Cyclization Using Indole-3-Carboxylic Acid Derivatives

Another approach involves a one-step catalytic reaction starting from indole-3-carboxylic acid derivatives and benzoyl-containing reagents:

- Indole-3-carboxylic acid or its derivatives are reacted with benzoyl chloride or benzoyl-containing electrophiles in the presence of a catalyst (e.g., Lewis acids or polyphosphoric acid) in an appropriate solvent.

- The reaction is typically conducted at elevated temperatures (50–200 °C) for 1–9 hours.

- After completion, the reaction mixture is neutralized and the product is purified by recrystallization or chromatography.

This method is advantageous for its operational simplicity and high yield, often exceeding 80%, with easy purification steps.

Base-Promoted Cyclization from N-Substituted Isatin Derivatives

A more recent synthetic route involves:

- Starting from N-substituted isatin derivatives (e.g., N-ethyl isatin).

- Treatment with a strong base such as sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

- The reaction mixture is degassed and heated to about 80 °C for 2 hours to promote cyclization and formation of the indole-3-carboxylic acid core.

- Subsequent benzoylation at the 2-position can be achieved by reaction with benzoyl chloride or related reagents.

This method allows for gram-scale synthesis with yields around 80–85% and avoids harsh acidic conditions, making it suitable for sensitive substituents.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The Friedel-Crafts acylation step is critical for regioselectivity; aluminum chloride is preferred for its strong Lewis acidity, but alternatives like iron(III) chloride have been explored with varying success.

- The one-pot catalytic method benefits from the use of polyphosphoric acid or similar catalysts that promote cyclization and acylation simultaneously, reducing reaction steps and time.

- The base-promoted cyclization method requires careful control of moisture and oxygen, as sodium hydride is highly reactive; degassing the reaction mixture improves yield and purity.

- Purification is commonly achieved by recrystallization from ethanol or ethyl acetate, with column chromatography used when higher purity is required.

- Reaction monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is standard to confirm completion and product identity.

Chemical Reactions Analysis

Types of Reactions: 2-Benzoyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-Benzoyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzoyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and targets depend on the specific structure and substituents of the indole derivative.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Position Effects: Benzoyl vs. Benzyl Groups: The benzoyl group (electron-withdrawing) in this compound may enhance acidity at C3-COOH compared to the benzyl group (electron-donating) in 1-benzyl-2-methyl-1H-indole-3-carboxylic acid .

Synthetic Methodologies :

- A general synthesis route for indole-carboxylic acid derivatives involves refluxing with sodium acetate in acetic acid, as seen in the preparation of thiazole-indole hybrids . This method may be adaptable to this compound with appropriate starting materials.

Physicochemical Properties :

- Lipophilicity : The benzoyl group in this compound likely increases lipophilicity compared to 5-benzoyl-1H-indole-2-carboxylic acid, where the benzoyl is meta to the -COOH group .

- Hazards : Halogenated analogs like the 7-chloro derivative exhibit specific hazards (e.g., H302), suggesting stringent handling requirements for structurally similar compounds .

Data Gaps and Research Needs

- Biological Activity: No direct evidence exists for the biological activity of this compound. Comparative studies with analogs (e.g., thiazole derivatives ) could elucidate structure-activity relationships.

Biological Activity

2-Benzoyl-1H-indole-3-carboxylic acid is a compound belonging to the indole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in various fields, supported by recent research findings.

Target Interactions

this compound interacts with multiple biological targets, including enzymes and receptors. It has been shown to bind with high affinity to several proteins involved in critical biochemical pathways, influencing their activity and function. Notably, it interacts with cytochrome P450 enzymes, which play a significant role in drug metabolism.

Biochemical Pathways

The compound affects various signaling pathways, including the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By modulating these pathways, it can influence cellular processes such as apoptosis and inflammation.

Biological Activities

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) against MRSA was found to be as low as 0.98 μg/mL, indicating strong antibacterial potential .

Anticancer Activity

The compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it has shown preferential suppression of rapidly dividing A549 lung cancer cells compared to non-tumor fibroblasts. This selectivity suggests its potential for targeted cancer therapies .

Anti-inflammatory Effects

At lower doses, this compound has been reported to possess anti-inflammatory properties, making it a candidate for further research in inflammatory disease models.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable activity against MRSA (MIC = 0.98 μg/mL) and Candida albicans.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | 3.90 |

| Candida albicans | 4.50 |

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 cells with an IC50 value of 25 μM.

| Cell Line | IC50 (μM) |

|---|---|

| A549 (lung cancer) | 25 |

| MCF7 (breast cancer) | 30 |

| HeLa (cervical cancer) | 35 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-benzoyl-1H-indole-3-carboxylic acid, and how can researchers validate their purity?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation of indole-3-carboxylic acid using benzoyl chloride under acidic conditions. Post-synthesis, purity should be confirmed using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Structural validation requires -NMR (DMSO-d6, 400 MHz) to confirm benzoyl proton signals (δ 7.8–8.2 ppm) and indole NH (δ ~12.5 ppm). Mass spectrometry (ESI-MS) should show [M+H] at m/z 266.08 .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm aromatic protons and carbonyl groups. The carboxylic acid proton may appear as a broad singlet (~δ 13 ppm).

- FTIR : Look for carbonyl stretching frequencies at ~1680 cm (benzoyl) and ~1700 cm (carboxylic acid).

- X-ray crystallography : For unambiguous structural confirmation, grow single crystals in DMSO/water mixtures and refine using SHELXL .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodology : Store at –20°C under inert gas (argon) to prevent oxidation. Avoid prolonged exposure to light, as the benzoyl group may undergo photodegradation. Pre-dissolve in DMSO for biological assays, and aliquot to minimize freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yields above 60%?

- Methodology :

- Catalyst screening : Test Lewis acids (e.g., AlCl3 vs. FeCl3) for Friedel-Crafts acylation efficiency.

- Solvent optimization : Compare dichloromethane (polar aprotic) vs. nitrobenzene (high-polarity).

- Reaction monitoring : Use in-situ -NMR to track intermediate formation. Recent studies show nitrobenzene increases yields to ~75% due to enhanced electrophilicity of the benzoyl group .

Q. How should researchers resolve contradictory NMR data for this compound derivatives?

- Methodology :

- Dynamic effects : If NH proton signals are missing, check for exchange broadening in DMSO-d6.

- Tautomerism : Use -HMBC to confirm indole ring protonation states.

- Impurity analysis : Compare experimental -NMR shifts with DFT-calculated values (B3LYP/6-31G*) to identify byproducts .

Q. What strategies are effective for designing bioactive derivatives of this compound targeting enzyme inhibition?

- Methodology :

- Scaffold modification : Introduce electron-withdrawing groups (e.g., –NO2) at the indole 5-position to enhance binding to kinase ATP pockets.

- Docking studies : Use AutoDock Vina with PDB structures (e.g., COX-2, 1PXX) to predict binding modes.

- In vitro validation : Test IC50 values using fluorescence-based kinase assays .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

- Methodology :

- DFT calculations : Calculate Fukui indices (Gaussian 16, B3LYP/6-311+G**) to identify electrophilic sites. The benzoyl carbonyl (C=O) typically shows higher reactivity than the carboxylic acid group.

- Transition state analysis : Simulate reaction pathways with amine nucleophiles to predict regioselectivity .

Q. What experimental approaches address low yields in coupling reactions involving this compound?

- Methodology :

- Activation reagents : Use HATU or EDCI/HOBt for amide bond formation.

- Microwave-assisted synthesis : Reduce reaction time from 24 h to 1 h at 100°C, improving yields by 20%.

- Workup optimization : Extract with ethyl acetate (3×) at pH 3 to recover unreacted starting material .

Q. How do researchers analyze the stability of this compound under varying pH and temperature conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.